molecular formula C18H21NO2 B2561951 N-(2-phenoxyethyl)-2-phenylbutanamide CAS No. 1105226-93-4

N-(2-phenoxyethyl)-2-phenylbutanamide

Cat. No.: B2561951
CAS No.: 1105226-93-4
M. Wt: 283.371
InChI Key: FECGTFOZSXZDMK-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-2-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxyethyl group and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-2-phenylbutanamide typically involves the reaction of 2-phenylbutanoyl chloride with 2-phenoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solvents like dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Phenyl ketones and carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenoxyethyl)-2-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenoxyethyl group and a phenylbutanamide moiety allows for versatile applications in various fields, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

N-(2-phenoxyethyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-17(15-9-5-3-6-10-15)18(20)19-13-14-21-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECGTFOZSXZDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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